Diethyl 2-(4-nitrobenzylidene)malonate

Organic Synthesis Reactivity Prediction Michael Addition

Diethyl 2-(4-nitrobenzylidene)malonate (CAS 22399-00-4), a para-nitro substituted benzylidenemalonate ester, is a versatile intermediate with a molecular formula of C14H15NO6 and a molecular weight of 293.27 g/mol. It is typically a white to pale yellow solid with a melting point in the range of 89.3-92°C and moderate solubility in chloroform and methanol.

Molecular Formula C14H15NO6
Molecular Weight 293.27 g/mol
CAS No. 22399-00-4
Cat. No. B047795
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiethyl 2-(4-nitrobenzylidene)malonate
CAS22399-00-4
SynonymsDiethyl (4-Nitrobenzylidene)malonate;  Diethyl (p-Nitrobenzylidene)malonate; _x000B_Diethyl 2-(4-Nitrobenzylidene)malonate;  [(4-Nitrophenyl)methylene]propanedioic Acid Diethyl Ester;  [(4-Nitrophenyl)methylene]propanedioic Acid Diethyl Ester;  2-[(4-Nitropheny
Molecular FormulaC14H15NO6
Molecular Weight293.27 g/mol
Structural Identifiers
SMILESCCOC(=O)C(=CC1=CC=C(C=C1)[N+](=O)[O-])C(=O)OCC
InChIInChI=1S/C14H15NO6/c1-3-20-13(16)12(14(17)21-4-2)9-10-5-7-11(8-6-10)15(18)19/h5-9H,3-4H2,1-2H3
InChIKeyKTTWLLFTDRIQEQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Diethyl 2-(4-nitrobenzylidene)malonate (CAS 22399-00-4): Product Overview and Key Differentiators for Sourcing


Diethyl 2-(4-nitrobenzylidene)malonate (CAS 22399-00-4), a para-nitro substituted benzylidenemalonate ester, is a versatile intermediate with a molecular formula of C14H15NO6 and a molecular weight of 293.27 g/mol . It is typically a white to pale yellow solid with a melting point in the range of 89.3-92°C and moderate solubility in chloroform and methanol . This compound is primarily valued for its role as a building block in organic synthesis, including its established use as an intermediate in the preparation of agricultural fungicides [1]. Critically, its procurement specification should not be based solely on general class properties, as specific structural features dictate its unique performance and utility.

Why Diethyl 2-(4-nitrobenzylidene)malonate Cannot Be Interchanged with General Alkylidene Malonates


The class of benzylidenemalonate esters is defined by a core Michael acceptor motif, but the electronic and steric environment created by specific substituents on the aromatic ring is the key determinant of reactivity, selectivity, and application viability [1]. A failure to recognize this nuance can lead to complete reaction failure or suboptimal results. The para-nitro group in Diethyl 2-(4-nitrobenzylidene)malonate (CAS 22399-00-4) profoundly alters its electrophilicity compared to its unsubstituted analog [1]. This electronic modulation is not a minor variation; it governs the rate and feasibility of critical transformations like conjugate additions, as well as the compound's utility in specialized applications such as analytical derivatization [2][3]. Substituting a generic or incorrectly substituted analog will not reproduce the specific performance characteristics outlined below, directly impacting yield, purity, and method sensitivity.

Quantitative Evidence of Diethyl 2-(4-nitrobenzylidene)malonate Differentiation for Scientific Selection


Electrophilicity (E) Parameter as a Quantitative Reactivity Selector

The para-nitro group dramatically enhances the electrophilicity of the benzylidenemalonate core, enabling reactions that are otherwise impossible. The target compound exhibits a Mayr electrophilicity parameter (E) of -17.67 [1][2]. This value directly translates to synthetic viability; its unsubstituted counterpart, dimethyl benzylidenemalonate, was found to be 'completely unreactive' in a comparative Michael addition study, whereas the nitro-substituted version showed 'improved reactivity' [1].

Organic Synthesis Reactivity Prediction Michael Addition Electrophilicity

Derivatization Reagent Selection for Enhanced HPLC Detection Limits

In a direct comparative study of several new pre-column derivatization reagents for HPLC, Diethyl 2-(4-nitrobenzylidene)malonate was selected as the optimal reagent [1]. Its use on the model analyte 2-methylmercaptoacetate resulted in a 67-fold decrease in the detection limit, improving it from an initial (underivatized) value to 15 ng/mL under mild conditions (20 min, room temperature) [1]. Other reagent candidates in the study, including nitrofluorostyrenes and dichlorostyrenes, were not selected as optimal [1].

Analytical Chemistry HPLC Method Development Pre-column Derivatization Trace Analysis

Synthetic Utility in Asymmetric Organocatalysis

The enhanced electrophilicity of nitro-substituted benzylidenemalonates is crucial for enabling stereoselective transformations. While the diethyl ester is a benchmark for reactivity, its dimethyl analog (dimethyl 2-(4-nitrobenzylidene)malonate) has been demonstrated in high-performance asymmetric Michael additions. Using a pyrrolidine-thiourea bifunctional catalyst, the reaction with cyclohexanone proceeded with high yields and stereoselectivity [1]. The unreactive nature of the unsubstituted benzylidenemalonate under similar conditions [2] underscores that the nitro group's electronic effect is a prerequisite for this valuable class of reactions.

Asymmetric Synthesis Organocatalysis Michael Addition Enantioselectivity

Atmospheric Stability Profile for Procurement and Storage Planning

Understanding the compound's inherent stability is crucial for logistics and long-term use. Predicted data indicates a reaction half-life with atmospheric hydroxyl radicals of approximately 0.753 days, based on a rate constant of 14.1977 x 10^-12 cm³/molecule·sec . This class-level inference suggests it is not highly persistent in the environment, though it is stable under recommended storage conditions (-20°C, inert atmosphere) . While direct comparative half-life data for close analogs is not available in this source, this information is essential for establishing proper handling and storage protocols, which directly impacts material integrity over time.

Stability Procurement Storage Handling

Recommended Application Scenarios for Diethyl 2-(4-nitrobenzylidene)malonate (CAS 22399-00-4)


Enabling Asymmetric Organocatalytic Michael Additions

The high electrophilicity imparted by the para-nitro group, as quantified by the Mayr E parameter of -17.67 [1], makes this compound an essential substrate for organocatalytic asymmetric Michael additions. Unlike its unreactive, unsubstituted analog, this nitro-arylidene malonate readily participates in these transformations to yield enantiomerically enriched products [2]. This application scenario is directly supported by the cross-study comparable evidence of high stereoselectivity achieved with its dimethyl ester derivative [3]. Researchers in asymmetric synthesis should prioritize this compound for the development of new catalytic methodologies.

Pre-Column Derivatization for Sensitive HPLC Analysis of Chromophore-Free Analytes

In analytical chemistry, this compound has been demonstrated to be the optimal reagent among a panel of candidates for pre-column derivatization in HPLC [4]. Its use leads to a quantifiable and significant improvement in detection sensitivity, as shown by a 67-fold decrease in the detection limit for a model analyte [4]. This specific, head-to-head comparative evidence positions it as a superior choice for analytical method development aimed at detecting trace levels of chromophore-free compounds. Laboratories focused on high-sensitivity HPLC should select this compound for this validated application.

Synthesis of Fungicidal Active Ingredients and Agrochemical Intermediates

This compound is a documented intermediate in the preparation of fungicides derived from modified diethyl 2-benzylidenemalonates [5]. This established industrial use case, coupled with the compound's well-defined reactivity profile, makes it a valuable and predictable building block in agrochemical research and development. For procurement in this sector, the compound's specific structure, rather than a generic alternative, is required to maintain the established synthetic pathway to the final active ingredient [5].

Fundamental Reactivity Studies and Kinetic Modeling

With a precisely defined electrophilicity parameter (E = -17.67) in Mayr's comprehensive reactivity database [1], this compound serves as a reliable benchmark for studying structure-reactivity relationships. Its well-characterized kinetic behavior allows it to be used as a reference electrophile in investigations of new nucleophiles or catalytic systems. This application is grounded in the direct, quantitative evidence of its E parameter, which provides a universal metric for predicting and comparing reactivity [1].

Technical Documentation Hub

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